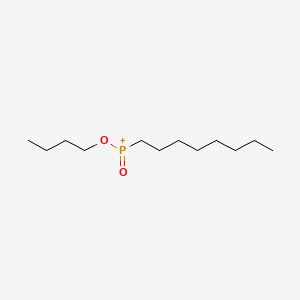
Butyl octylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl octylphosphinate is an organophosphorus compound with the molecular formula C₁₂H₂₇O₂P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is further bonded to a butyl group and the other to an octyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl octylphosphinate typically involves the reaction of butylphosphinic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl octylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various alkyl or aryl phosphinates depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Butyl octylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
Wirkmechanismus
The mechanism by which butyl octylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions and other nucleophiles, making it an effective ligand in coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl phosphinate
- Octyl phosphinate
- Dimethyl phosphinate
- Diethyl phosphinate
Uniqueness
Butyl octylphosphinate is unique due to its specific combination of butyl and octyl groups, which confer distinct chemical and physical properties. Compared to other phosphinates, it may exhibit different solubility, reactivity, and binding affinity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
63886-54-4 |
|---|---|
Molekularformel |
C12H26O2P+ |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
butoxy-octyl-oxophosphanium |
InChI |
InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1 |
InChI-Schlüssel |
JUCNTEIJIIMFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[P+](=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


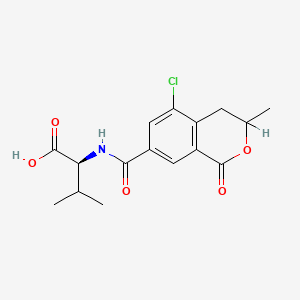

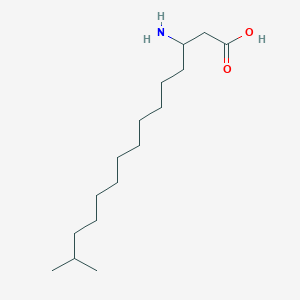
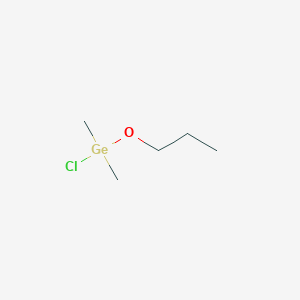
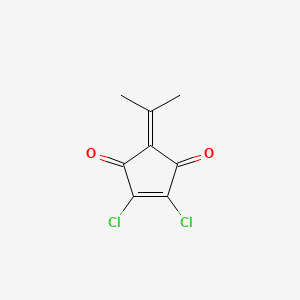
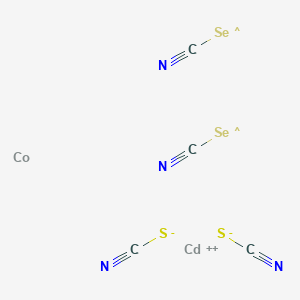
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
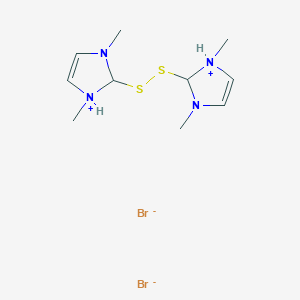

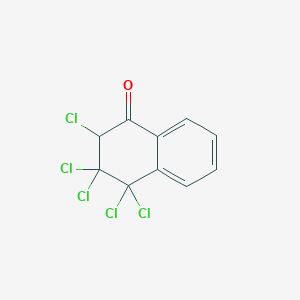

![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
